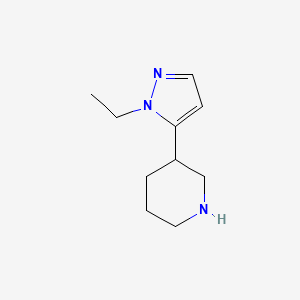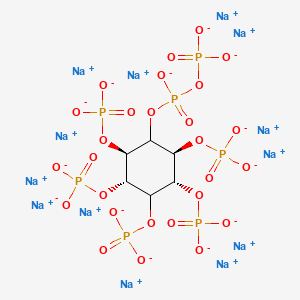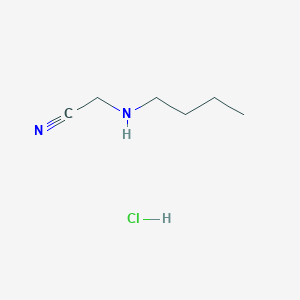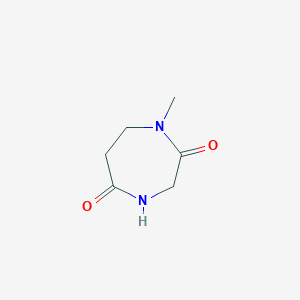
Benzyl formylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl formylcarbamate is an organic compound with the molecular formula C9H9NO3. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl formylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with formamide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{HCONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO-NHCHO} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The reaction is carried out in a reactor where benzyl chloroformate and formamide are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl formylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl carbamate and formic acid.
Reduction: It can be reduced to benzylamine and formic acid.
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl carbamate and formic acid.
Reduction: Benzylamine and formic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl formylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The benzyl group can be easily removed under mild conditions, making it a valuable tool in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs that target the central nervous system.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to form stable carbamate esters.
Mecanismo De Acción
The mechanism of action of benzyl formylcarbamate involves its ability to act as a carbamoylating agent. It can transfer its carbamate group to nucleophilic sites on target molecules, leading to the formation of stable carbamate esters. This property is particularly useful in the synthesis of enzyme inhibitors, where the carbamate group can irreversibly inhibit enzyme activity by modifying the active site.
Comparación Con Compuestos Similares
Benzyl carbamate: Similar in structure but lacks the formyl group. It is used as a protecting group for amines and in the synthesis of pharmaceuticals.
Ethyl carbamate: Another carbamate derivative used in organic synthesis and as an intermediate in the production of various chemicals.
Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis.
Uniqueness: Benzyl formylcarbamate is unique due to its dual functionality, combining the properties of both benzyl carbamate and formyl carbamate
Propiedades
IUPAC Name |
benzyl N-formylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPYKFLBCIJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
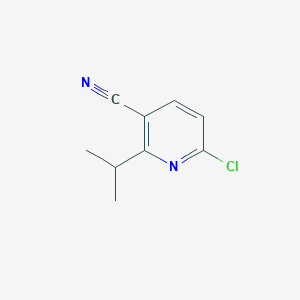
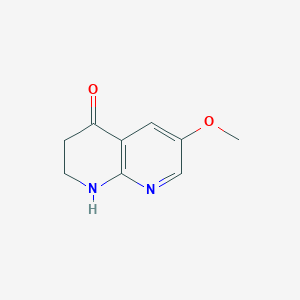
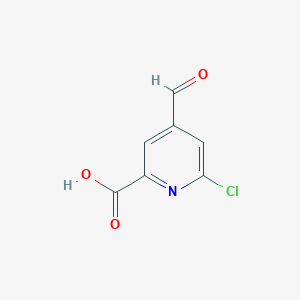


![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
